

# Application Notes and Protocols: 1-(4-isopropylcyclohexyl)ethanol as a Flavoring Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B1617246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

### Introduction

**1-(4-isopropylcyclohexyl)ethanol** (CAS No. 63767-86-2) is a synthetic flavoring substance and fragrance ingredient characterized by its light, floral, and muguet (lily-of-the-valley) aroma. [1] It is a colorless to pale yellow liquid that is valued for its stability in various product formulations.[1] This document provides detailed information on its chemical properties, applications as a flavoring agent, and protocols for its evaluation.

### Chemical and Physical Properties

The key chemical and physical properties of **1-(4-isopropylcyclohexyl)ethanol** are summarized in the table below. This data is essential for formulation development, stability testing, and safety assessments.

Property	Value	Reference
CAS Number	63767-86-2	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O	[2][3]
Molecular Weight	170.29 g/mol	[2][3]
Appearance	Clear, colorless to pale yellow liquid	[1]
Odor Profile	Light, floral, muguet	[1]
Boiling Point	Approximately 240 °C	[2]
Density	Approximately 0.888 g/cm <sup>3</sup>	[2]
LogP (Octanol-Water Partition Coefficient)	Approximately 3.544	[2]
Solubility	Soluble in alcohol; sparingly soluble in water.	[4]
pKa	15.12 ± 0.20 (Predicted)	[3]

## Organoleptic Properties and Applications in Flavoring

**1-(4-isopropylcyclohexyl)ethanol** is utilized in the food industry to impart floral notes to a variety of products.[2] Its stability makes it a reliable component in flavor formulations.[1] The compound has four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most intense lily-of-the-valley scent.[1]

### Potential Applications:

- **Beverages:** Can be used in flavored waters, teas, and certain alcoholic beverages to add a subtle floral character.
- **Confectionery:** Suitable for hard and soft candies, chewing gum, and fillings where a floral note is desired.

- Dairy Products: May be incorporated into yogurts and ice creams to create unique flavor profiles.
- Baked Goods: Can be used in fillings and icings for cakes and pastries.

## Regulatory and Safety Information

The regulatory status of flavoring agents is critical for their use in food products. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the safety of flavoring substances to determine if they are "Generally Recognized as Safe" (GRAS).<sup>[5][6]</sup> The safety standard applied is a "reasonable certainty of no harm."<sup>[6]</sup>

While a specific FEMA number for **1-(4-isopropylcyclohexyl)ethanol** was not identified in the public domain at the time of this writing, any use in food would require a GRAS determination.<sup>[5][7]</sup>

GHS Classification:

Based on available data, **1-(4-isopropylcyclohexyl)ethanol** is classified as:

- Skin irritation, Category 2<sup>[3]</sup>
- Eye irritation, Category 2<sup>[3]</sup>
- Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2<sup>[3]</sup>

Precautionary Statements:

- Causes skin irritation (H315).<sup>[3]</sup>
- Causes serious eye irritation (H319).<sup>[3]</sup>
- Toxic to aquatic life with long lasting effects (H411).<sup>[3]</sup>

It is imperative to handle this substance in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.<sup>[8]</sup> For detailed handling and safety information, consult the material safety data sheet (MSDS).<sup>[9][10][11][12]</sup>

## Experimental Protocols

The following protocols are provided as a guide for the evaluation of **1-(4-isopropylcyclohexyl)ethanol** as a flavoring agent.

### Sensory Evaluation: Triangle Test

This protocol is designed to determine if a sensory difference exists between two samples, such as a control product and a product containing **1-(4-isopropylcyclohexyl)ethanol**.

Objective: To determine if a statistically significant sensory difference is perceptible between a control sample and a sample containing **1-(4-isopropylcyclohexyl)ethanol** at a specific concentration.

Materials:

- Control product (e.g., sweetened water, unflavored yogurt).
- Test product (control product with a specified concentration of **1-(4-isopropylcyclohexyl)ethanol**).
- Sensory booths with controlled lighting and ventilation.[\[13\]](#)
- Identical, odor-free sample cups.
- Random three-digit codes for sample labeling.
- Palate cleansers (e.g., unsalted crackers, room temperature water).[\[14\]](#)
- Ballots for recording panelist responses.
- A panel of at least 30 trained sensory panelists.[\[13\]](#)

Procedure:

- Sample Preparation:
  - Prepare a sufficient quantity of both the control and test products. Ensure the flavoring agent is completely solubilized in the test product.

- Portion the samples into the coded cups. For each panelist, prepare three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.
- Testing:
  - Seat panelists in individual sensory booths.
  - Instruct panelists on the procedure: they are to taste each of the three samples from left to right and identify the sample that is different from the other two.
  - Provide panelists with palate cleansers to use between samples.[14]
  - Collect the completed ballots.
- Data Analysis:
  - Tally the number of correct responses.
  - Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically  $p < 0.05$ ).



[Click to download full resolution via product page](#)

Caption: Workflow for Sensory Evaluation (Triangle Test).

## Stability Testing

This protocol assesses the stability of **1-(4-isopropylcyclohexyl)ethanol** in a food matrix over time under specific storage conditions.

Objective: To evaluate the chemical stability and sensory profile of **1-(4-isopropylcyclohexyl)ethanol** in a food product over its intended shelf life.

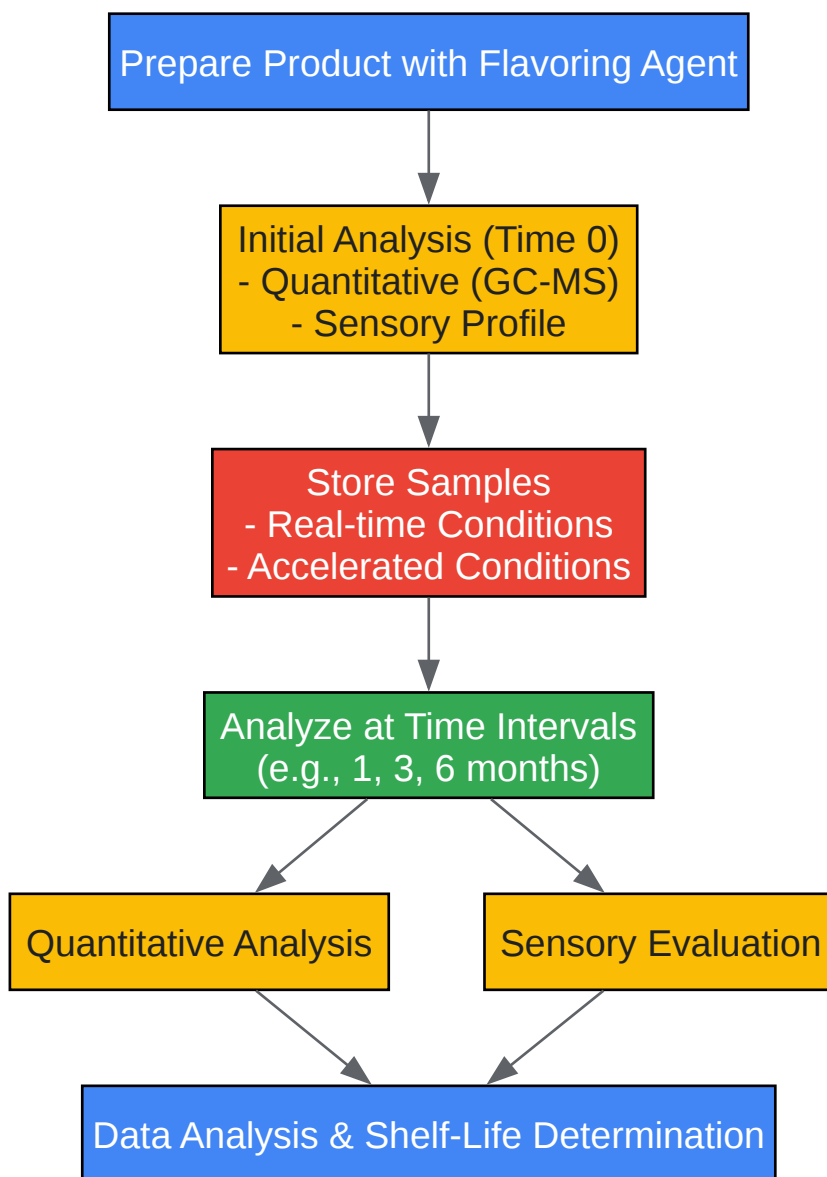
Materials:

- Food product containing a known concentration of **1-(4-isopropylcyclohexyl)ethanol**.
- Appropriate packaging for the food product.
- Environmental chambers set to desired storage conditions (e.g., real-time and accelerated).
- Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrumentation.[\[15\]](#)
- Trained sensory panel.

Procedure:

- Initial Analysis (Time Zero):
  - Prepare a batch of the food product containing **1-(4-isopropylcyclohexyl)ethanol**.
  - Package the product as it would be for commercial distribution.
  - Perform an initial quantitative analysis (e.g., using GC-MS) to determine the initial concentration of the flavoring agent.
  - Conduct an initial sensory profile analysis to establish a baseline.
- Storage:
  - Place the packaged samples in environmental chambers under both real-time (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.[\[16\]](#)
- Time Point Analysis:
  - At predetermined intervals (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3 months for accelerated), remove a subset of samples from each storage condition.

- Allow samples to equilibrate to room temperature.
- Perform quantitative analysis to measure the concentration of **1-(4-isopropylcyclohexyl)ethanol**.
- Conduct sensory evaluation to assess any changes in the flavor profile.
- Data Analysis:
  - Plot the concentration of **1-(4-isopropylcyclohexyl)ethanol** as a function of time for each storage condition.
  - Analyze the sensory data to identify any significant changes in aroma or taste.
  - Correlate the chemical degradation with any observed sensory changes.



[Click to download full resolution via product page](#)

Caption: Workflow for Flavor Stability Testing.

## In Vitro Cytotoxicity Assay: MTT Assay

This protocol provides a method for assessing the potential cytotoxicity of **1-(4-isopropylcyclohexyl)ethanol** using a cell-based assay.

Objective: To determine the concentration at which **1-(4-isopropylcyclohexyl)ethanol** exhibits cytotoxic effects on a selected cell line (e.g., HepG2, a human liver cell line) in vitro.[17]



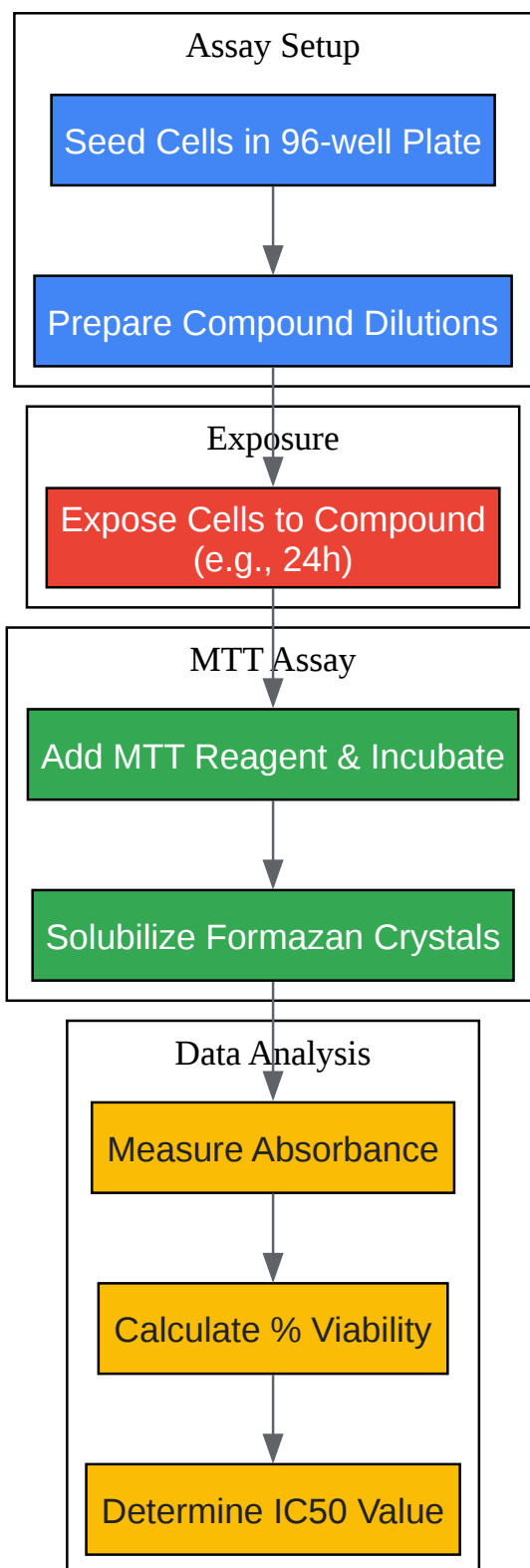
#### Materials:

- Selected cell line (e.g., HepG2).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- **1-(4-isopropylcyclohexyl)ethanol**.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- Plate reader (absorbance at ~570 nm).
- Positive control (e.g., a known cytotoxic agent).
- Negative control (vehicle used to dissolve the test compound, e.g., ethanol or DMSO).

#### Procedure:

- Cell Seeding:
  - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO<sub>2</sub> incubator.
- Compound Exposure:
  - Prepare a series of dilutions of **1-(4-isopropylcyclohexyl)ethanol** in the cell culture medium.
  - Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound, as well as the positive and negative controls.
  - Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).
- MTT Assay:

- After incubation, add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. [\[18\]](#)
- Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
- Data Acquisition and Analysis:
  - Measure the absorbance of each well using a plate reader at a wavelength of approximately 570 nm.
  - Calculate the percentage of cell viability for each concentration relative to the negative control.
  - Plot the cell viability against the concentration of **1-(4-isopropylcyclohexyl)ethanol** and determine the  $IC_{50}$  value (the concentration that inhibits 50% of cell viability).



[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy 1-(4-isopropylcyclohexyl)ethanol (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. isopropyl cyclohexyl ethanol, 3650-46-2 [thegoodscentcompany.com]
- 5. foreverest.net [foreverest.net]
- 6. femaflavor.org [femaflavor.org]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. rbnainfo.com [rbnainfo.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. flavorsum.com [flavorsum.com]
- 14. weberflavors.com [weberflavors.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. labstat.com [labstat.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 1-(4-isopropylcyclohexyl)ethanol as a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617246#use-of-1-4-isopropylcyclohexyl-ethanol-as-a-flavoring-agent]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)